molecular formula C15H16N2O B12817172 Acetic acid, phenyl-, 2-benzylhydrazide CAS No. 1087-35-0

Acetic acid, phenyl-, 2-benzylhydrazide

Cat. No.: B12817172
CAS No.: 1087-35-0
M. Wt: 240.30 g/mol
InChI Key: DVAORCGVVIHETB-UHFFFAOYSA-N
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Description

Acetic acid, phenyl-, 2-benzylhydrazide (IUPAC name: 2-(benzylhydrazinylidene)-2-phenylacetic acid) is a hydrazide derivative characterized by a phenyl group attached to the acetic acid backbone and a benzylhydrazide moiety at the 2-position. This compound serves as a key intermediate in synthetic organic chemistry, particularly in the formation of tetrazine derivatives via cyclization reactions . Its synthesis typically involves the reaction of phenylacetic acid derivatives with benzhydrazide under controlled conditions, followed by cyclization using agents like phosphorus oxychloride . Structural elucidation is confirmed through elemental analysis, melting point determination, and spectral data .

Properties

CAS No.

1087-35-0

Molecular Formula

C15H16N2O

Molecular Weight

240.30 g/mol

IUPAC Name

N'-benzyl-2-phenylacetohydrazide

InChI

InChI=1S/C15H16N2O/c18-15(11-13-7-3-1-4-8-13)17-16-12-14-9-5-2-6-10-14/h1-10,16H,11-12H2,(H,17,18)

InChI Key

DVAORCGVVIHETB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NNCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, phenyl-, 2-benzylhydrazide typically involves the reaction of phenylacetic acid with benzylhydrazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction conditions, including temperature and reaction time, are optimized to achieve a high yield of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is designed to ensure consistent quality and high purity of the final product. Industrial production methods may also incorporate purification steps, such as recrystallization or chromatography, to remove any impurities and obtain a product that meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, phenyl-, 2-benzylhydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The phenyl and benzyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

Acetic acid, phenyl-, 2-benzylhydrazide has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or its therapeutic properties.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of acetic acid, phenyl-, 2-benzylhydrazide involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Hydrazide derivatives exhibit diverse chemical and biological properties depending on their substituents. Below is a detailed comparison of acetic acid, phenyl-, 2-benzylhydrazide with analogous compounds:

Key Observations :

Structural Diversity :

  • The target compound lacks heterocyclic appendages (e.g., benzothiazole, benzimidazole) present in analogues , which are critical for enhancing biological activity or photophysical properties.
  • Electron-withdrawing groups (e.g., chloro in ) or extended aromatic systems (e.g., biphenyl in ) improve thermal stability and receptor binding .

Synthetic Routes :

  • The target compound is synthesized via straightforward acylation of benzhydrazide, whereas analogues require multi-step protocols involving heterocyclic coupling or Schiff base formation .

Mechanistic and Functional Insights

  • Cyclization Potential: The target compound’s cyclization to 1,2,4,5-tetrazines under POCl₃ highlights its role in generating nitrogen-rich heterocycles, unlike derivatives with bulky substituents that resist cyclization .
  • Biological Activity : The absence of metal-binding groups (e.g., hydroxyl in ) or pharmacophoric motifs (e.g., fluorobenzylidene in ) limits its direct pharmacological use.

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